Albendazole oxide is a natural product found in Penicillium solitum and Penicillium crustosum with data available.

Albendazole oxide

CAS No.: 122063-20-1

Cat. No.: VC8458687

Molecular Formula: C12H15N3O3S

Molecular Weight: 281.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122063-20-1 |

|---|---|

| Molecular Formula | C12H15N3O3S |

| Molecular Weight | 281.33 g/mol |

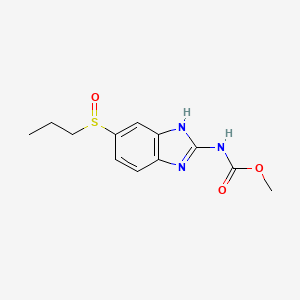

| IUPAC Name | methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate |

| Standard InChI | InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) |

| Standard InChI Key | VXTGHWHFYNYFFV-UHFFFAOYSA-N |

| SMILES | CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

| Canonical SMILES | CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Introduction

Chemical Identity and Structural Properties of Albendazole Oxide

Albendazole oxide (C₁₂H₁₅N₃O₃S) is a sulfoxide derivative of albendazole, characterized by the oxidation of the parent compound’s sulfur atom. The molecular weight of albendazole oxide is 281.33 g/mol, and its IUPAC name is methyl {5-[(R)-propylsulfinyl]-1H-benzimidazol-2-yl}carbamate . The compound exists as two enantiomers, (R)-albendazole sulfoxide and (S)-albendazole sulfoxide, with the (R)-enantiomer being the pharmacologically active form responsible for antiparasitic effects .

The structural backbone of albendazole oxide consists of a benzimidazole ring system substituted with a propylsulfinyl group at position 5 and a methyl carbamate group at position 2. This configuration enables interactions with parasitic tubulin, disrupting microtubule assembly and energy metabolism .

Synthesis and Manufacturing of Albendazole Oxide

The synthesis of albendazole oxide typically involves the oxidation of albendazole under controlled conditions. A widely adopted method utilizes sodium metaperiodate (NaIO₄) in glacial acetic acid at low temperatures (0–5°C) to achieve high yields (>90%) and purity (>98%) . This approach minimizes the formation of undesired byproducts such as albendazole sulfone, which lacks therapeutic activity.

Table 1: Optimal Reaction Conditions for Albendazole Oxide Synthesis

| Parameter | Condition |

|---|---|

| Oxidizing agent | Sodium metaperiodate (NaIO₄) |

| Solvent | Glacial acetic acid |

| Temperature | 0–5°C |

| Reaction time | 2–4 hours |

| Yield | >90% |

| Purity | >98% |

Alternative oxidation methods, including hydrogen peroxide and ozone, have been explored but are less efficient due to side reactions and lower selectivity .

Pharmacokinetic Profile of Albendazole Oxide

Albendazole oxide exhibits distinct pharmacokinetic properties that differentiate it from its parent compound:

Table 2: Key Pharmacokinetic Parameters of Albendazole Oxide

| Parameter | Value |

|---|---|

| Bioavailability | <5% (parent drug) |

| Protein binding | 70% |

| Half-life | 8–12 hours |

| Primary metabolite | Albendazole sulfone |

| Excretion route | Biliary (>99%) |

Mechanism of Action and Pharmacological Activity

Albendazole oxide exerts its antiparasitic effects through two primary mechanisms:

-

Tubulin Binding: The compound binds to β-tubulin at the colchicine-sensitive site, inhibiting microtubule polymerization. This disrupts intracellular transport and glucose uptake in parasitic cells, leading to glycogen depletion and ATP starvation .

-

Mitochondrial Dysregulation: Albendazole oxide interferes with mitochondrial fumarate reductase in helminths, impairing oxidative phosphorylation and inducing oxidative stress .

These actions result in degenerative changes in the parasite’s tegument and intestinal cells, culminating in paralysis and death .

Clinical Applications and Therapeutic Efficacy

Albendazole oxide is indispensable in treating infections caused by cestodes, trematodes, and nematodes. Key applications include:

-

Hepatic Alveolar Echinococcosis (HAE): Long-term therapy with albendazole (10–15 mg/kg/day) suppresses Echinococcus multilocularis growth by maintaining steady-state concentrations of albendazole oxide .

-

Neurocysticercosis: The metabolite crosses the blood-brain barrier, targeting Taenia solium cysts in the central nervous system .

-

Soil-Transmitted Helminthiases: Albendazole oxide’s broad-spectrum activity addresses ascariasis, trichuriasis, and hookworm infections in mass drug administration programs .

Recent studies demonstrate that novel formulations, such as albendazole hydroxyethyl sulfonate-hydroxypropyl methylcellulose phthalate composites, enhance solubility and therapeutic efficacy against HAE microcysts by 40–60% compared to conventional tablets .

Adverse Effects and Toxicity Considerations

While generally well-tolerated, albendazole oxide is associated with dose-dependent adverse effects:

-

Common Effects: Nausea, abdominal pain, and headache occur in 10–20% of patients .

-

Severe Reactions: Bone marrow suppression (neutropenia, thrombocytopenia) and hepatotoxicity (elevated transaminases) are rare but necessitate monitoring in long-term therapy .

-

Drug-Disease Interactions: Patients with hepatic alveolar echinococcosis exhibit altered CYP3A4 activity, reducing albendazole oxide production and increasing systemic exposure to albendazole. This elevates toxicity risks, necessitating dose adjustments .

Recent Advances and Future Directions

-

Enantioselective Synthesis: Advances in asymmetric oxidation techniques aim to optimize the production of the (R)-enantiomer, which exhibits superior antiparasitic activity compared to the (S)-form .

-

Nanostructured Formulations: Lipid-based nanoparticles and solid dispersions improve albendazole oxide’s solubility and bioavailability, enabling lower dosing frequencies .

-

Metabolic Profiling: Pharmacogenomic studies explore genetic polymorphisms in CYP3A4 and flavin-containing monooxygenase 3 (FMO3), which influence interpatient variability in albendazole oxide levels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume